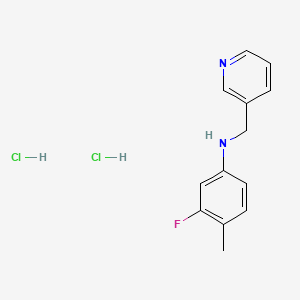
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant and Anticonvulsant Activities
Research has indicated that derivatives similar to N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant antidepressant and anticonvulsant activities. For instance, compounds synthesized from substituted carboxylic acid hydrazides demonstrated marked antidepressant activity, comparable to or exceeding that of imipramine, and notable anticonvulsant effects against clonic seizures induced in mice models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Cytotoxic Activity
Another study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic activities against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Deady et al., 2003).
Antibacterial Agents
Derivatives have also shown promising antibacterial activities, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antibacterial agents. These compounds were evaluated for their cytotoxic activity against mammalian cell lines, demonstrating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
Antiallergic Activities
Research into 2-alkyl-3,4-dimethylfuro[2,3-c] pyrazole-5-carboxamides and related compounds has unveiled promising antiallergic effects, with certain derivatives showing potent anti-allergic activity without significant inhibitory effects on mast cell degranulation. This suggests a protective effect against various mediators, contributing to anti-allergic drug development (Huang et al., 1994).
Cannabinoid Receptor Antagonists
The compound has been used in studies related to the cannabinoid system, where derivatives acting as potent, specific antagonists for cannabinoid receptors were identified. These studies are crucial for understanding cannabinoid receptor interactions and developing therapeutics to mitigate the adverse effects of cannabinoids (Lan et al., 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-5-11(8-10(9)2)14-18-19-15(22-14)17-13(21)12-6-7-16-20(12)3/h4-8H,1-3H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFJRXNRXAGBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
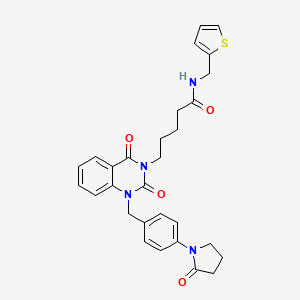

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide](/img/structure/B2503839.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2503840.png)
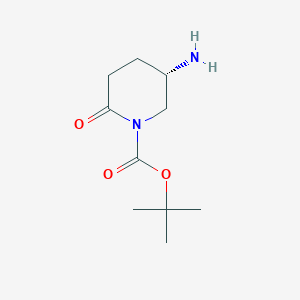
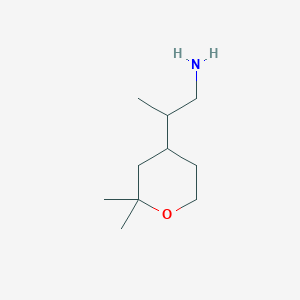
![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2503846.png)
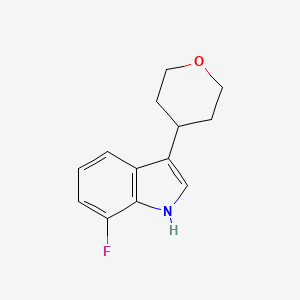
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2503848.png)
![5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2503849.png)
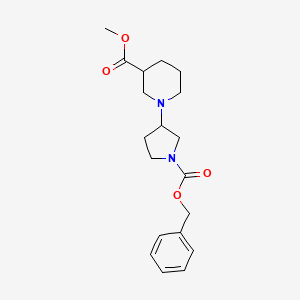
![N-[4-(dimethylamino)phenyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2503854.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenylethane-1-sulfonamide](/img/structure/B2503855.png)
